9-(2-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
9-(2-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a substituted purine derivative characterized by a 2-ethoxyphenyl group at position 9 and a hexyl chain at position 2 of the purine scaffold. The compound’s structure integrates a carboxamide moiety at position 6, which is a common pharmacophore in medicinal chemistry for hydrogen bonding and target interaction.
Properties
IUPAC Name |
9-(2-ethoxyphenyl)-2-hexyl-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-3-5-6-7-12-15-22-16(18(21)26)17-19(23-15)25(20(27)24-17)13-10-8-9-11-14(13)28-4-2/h8-11H,3-7,12H2,1-2H3,(H2,21,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODFGZIUYQGMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC=CC=C3OCC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2-ethoxyphenyl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzo[d][1,3]dioxole moiety : Achieved through Pd-catalyzed C-N cross-coupling reactions.
- Introduction of the purine core : Synthesized via cyclization reactions from appropriate precursors.
- Coupling the moieties : Utilizing reagents like EDCI or DCC in the presence of bases such as triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, particularly those involved in cancer pathways.
- Receptor Binding : It exhibits binding affinity to certain receptors that are crucial in cell signaling and proliferation.
Anticancer Properties
Research indicates that this compound may possess significant anticancer properties. For instance:
- In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
- A study highlighted its potential as an EGFR inhibitor, demonstrating an IC50 value of 29.4 nM against HCC827 cells, suggesting potent activity against specific cancer types .
Data Table: Summary of Biological Activities
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a mouse model with established tumors. The compound was administered at a dosage of 5 mg/kg orally. Results indicated a significant reduction in tumor growth compared to control groups, supporting its potential as an effective anticancer agent.
Study 2: Mechanistic Insights
Further investigations revealed that the compound's mechanism involves the modulation of apoptotic pathways. Western blot assays demonstrated increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells, confirming its role in promoting cell death in malignancies .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Comparable Purine Derivatives
*Note: Exact molecular formula and weight for the target compound are inferred from analogs in and .
Key Observations:
Substituent Position and Lipophilicity: The hexyl chain at position 2 in the target compound significantly increases lipophilicity compared to methyl (), fluorophenyl (), or ethoxyphenyl () groups. This may enhance membrane permeability but reduce aqueous solubility. Ortho- vs.
Electronic Effects :
- Fluorine in ’s compound enhances metabolic stability via electronegativity, a common strategy in drug design.
- Methoxy groups () are smaller and less lipophilic than ethoxy, altering electronic distribution and hydrogen-bonding capacity.
Synthetic Accessibility :
- The hexyl chain in the target compound may complicate synthesis due to steric bulk, whereas shorter chains (e.g., methyl in ) are more straightforward to incorporate .
- Copper complexes () highlight purines’ versatility in coordination chemistry, though this is less relevant to carboxamide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
